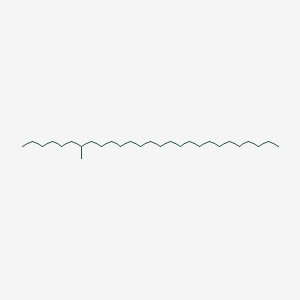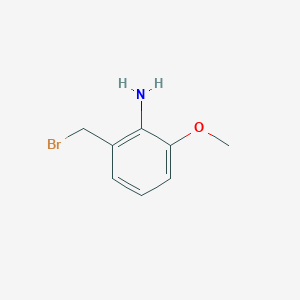
Imidazole, 2-amino-5-biphenylyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 2-amino-5-biphenylyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the biphenylyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For Imidazole, 2-amino-5-biphenylyl-, hydrochloride, the synthetic route may involve the following steps:
Cyclization of Amido-Nitriles: This method involves the reaction of amido-nitriles with suitable reagents under mild conditions to form the imidazole ring.
Condensation Reactions: Another common method is the condensation of aldehydes with amines in the presence of catalysts to form the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Copper-Catalyzed Cycloaddition: A copper-catalyzed [3+2] cycloaddition reaction provides multisubstituted imidazoles in good yields and high regioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole, 2-amino-5-biphenylyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, nickel, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole amines.
Applications De Recherche Scientifique
Imidazole, 2-amino-5-biphenylyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials with specific properties, such as catalysts and dyes.
Mécanisme D'action
The mechanism of action of Imidazole, 2-amino-5-biphenylyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
2-Aminoimidazole: Similar structure with an amino group at the 2-position.
Uniqueness
This structural modification can lead to improved biological activity and specificity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
65146-47-6 |
|---|---|
Formule moléculaire |
C15H14ClN3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
5-(4-phenylphenyl)-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H,(H3,16,17,18);1H |
Clé InChI |
YVFSVZGKZAKDQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)









